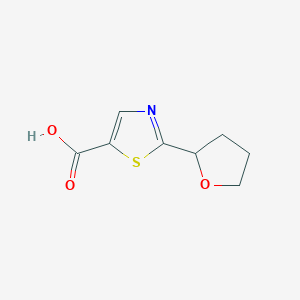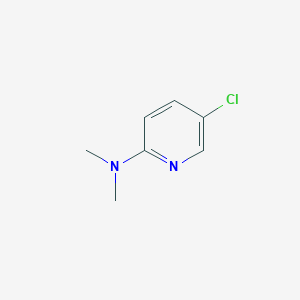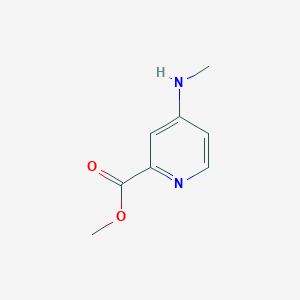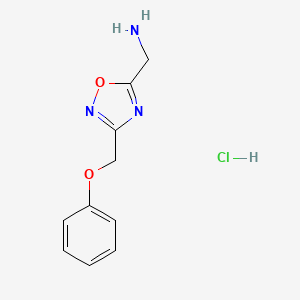
(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Descripción general
Descripción
The compound “(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is likely to be an organic compound containing a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The phenoxymethyl group indicates the presence of a phenyl group (a ring of six carbon atoms, i.e., a benzene ring) attached through an oxygen atom to a methyl group.
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the phenoxymethyl group. The oxadiazole ring is often involved in reactions with electrophiles, while the phenoxymethyl group could potentially undergo reactions typical of ethers and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar 1,2,4-oxadiazole ring could result in the compound having some degree of solubility in polar solvents. The aromatic phenyl ring could contribute to the compound’s stability and potentially its color or fluorescence .Aplicaciones Científicas De Investigación
Synthesis and Biological Roles
1,3,4-Oxadiazole derivatives are pivotal in developing new medicinal entities for treating numerous diseases. Researchers have innovated methods for synthesizing these derivatives and explored their medicinal applications, highlighting the therapeutic potential of 1,3,4-oxadiazole cores in drug development (Nayak & Poojary, 2019).
Therapeutic Worth
The 1,3,4-oxadiazole ring, due to its unique structure, effectively binds with various enzymes and receptors in biological systems, demonstrating a broad spectrum of bioactivities. This has led to extensive research into 1,3,4-oxadiazole-based compounds, which are used in treating diverse ailments, underlining their significant development value in medicinal chemistry (Verma et al., 2019).
Pharmacological Significance
The oxadiazole core, particularly the 1,3,4-oxadiazole, is recognized as a structural subunit of immense significance in new drug development due to its various pharmacological properties. This core has been incorporated into compounds exhibiting a wide range of activities, such as antiviral, analgesic, anti-inflammatory, and antitumor effects, making it a critical element in the synthesis of efficacious and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Synthetic and Pharmacological Research
Recent studies have highlighted the synthesis and biological applications of oxadiazole derivatives, showcasing their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. These findings underscore the role of oxadiazole derivatives in organic synthesis, medicinal chemistry, and pharmacology, offering a foundation for future research in these domains (Wang et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-6-10-12-9(13-15-10)7-14-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIBVESPOGTALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NOC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



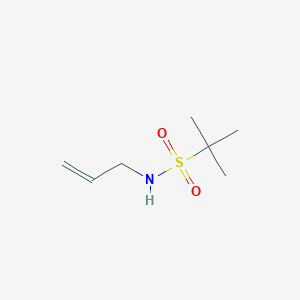

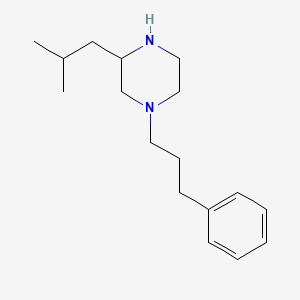
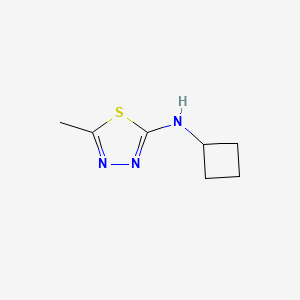
![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)
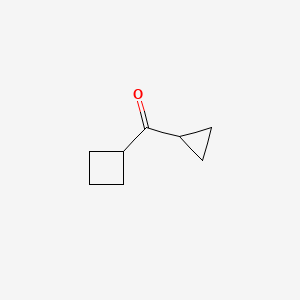
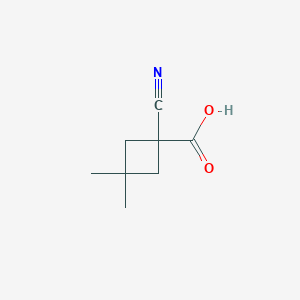
![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)
![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)
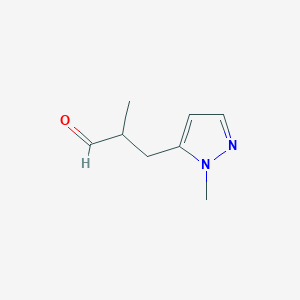
![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)
